molecular formula C12H14N2O3 B13117288 Tert-butyl 4-hydroxy-1h-indazole-1-carboxylate

Tert-butyl 4-hydroxy-1h-indazole-1-carboxylate

Katalognummer: B13117288
Molekulargewicht: 234.25 g/mol
InChI-Schlüssel: RPLJEWJNEZLJEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 4-hydroxy-1h-indazole-1-carboxylate is a chemical compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-1h-indazole-1-carboxylate typically involves the reaction of 4-hydroxy-1h-indazole with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-hydroxy-1h-indazole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of 4-oxo-1h-indazole-1-carboxylate.

    Reduction: Formation of 4-hydroxy-1h-indazole derivatives.

    Substitution: Formation of various substituted indazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, tert-butyl 4-hydroxy-1h-indazole-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in the design of new therapeutic agents. It has shown promise in the development of anti-inflammatory and anticancer drugs.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It is being explored as a candidate for the treatment of various diseases, including cancer and inflammatory disorders.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in polymer science and material engineering.

Wirkmechanismus

The mechanism of action of tert-butyl 4-hydroxy-1h-indazole-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the derivatives used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Tert-butyl 4-hydroxy-1h-indazole-1-carboxylate
  • Tert-butyl 4-hydroxy-1h-indazole-1-carboxamide
  • This compound methyl ester

Uniqueness

This compound is unique due to its specific functional groups, which provide distinct reactivity and stability. Its tert-butyl ester group offers protection during synthetic transformations, making it a valuable intermediate in organic synthesis.

Eigenschaften

Molekularformel

C12H14N2O3

Molekulargewicht

234.25 g/mol

IUPAC-Name

tert-butyl 4-hydroxyindazole-1-carboxylate

InChI

InChI=1S/C12H14N2O3/c1-12(2,3)17-11(16)14-9-5-4-6-10(15)8(9)7-13-14/h4-7,15H,1-3H3

InChI-Schlüssel

RPLJEWJNEZLJEC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.